(+)-Salipurposide

Description

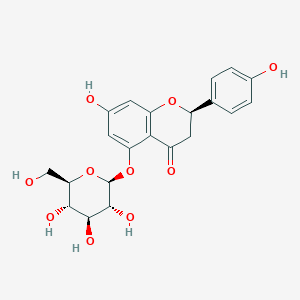

Structure

3D Structure

Properties

CAS No. |

19253-00-0 |

|---|---|

Molecular Formula |

C21H22O10 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

MFQIWHVVFBCURA-KYSZGLPYSA-N |

SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of + Salipurposide

Presence in Salix Species (Willows)

The genus Salix, encompassing a wide variety of trees and shrubs, is a primary source of (+)-Salipurposide. The compound has been identified in several species, highlighting its significance within the chemical makeup of willows.

Specific Salix Species Delineation

Research has confirmed the presence of this compound, or its enantiomer, in several distinct Salix species. Notably, (-)-Salipurposide has been isolated from the bark of Salix elbursensis . frontiersin.orgnih.govresearchgate.netresearchgate.net Further phytochemical investigations have identified this compound in Salix rorida , where it is found alongside other phenolic compounds. While direct studies on Salix caprea (goat willow) focusing solely on this compound are less common, analyses of the species have revealed a complex profile of phenolic glycosides, and it is often included in broader studies of the genus which is known for these types of compounds. nih.gov

Intra-species Distribution and Variability in Plant Tissues

Within Salix species, the concentration of phenolic glycosides, including compounds like this compound, is not uniform across all plant tissues. The highest concentrations of these compounds are generally found in the bark , followed by the twigs and leaves . frontiersin.orgnih.gov This distribution is thought to play a role in the plant's defense mechanisms. The variability in the content of these compounds can be influenced by factors such as the specific genotype of the plant, the season, and environmental conditions. researchgate.net For instance, the bark of willows is a well-known traditional source of salicylates and other phenolic compounds. researchgate.netversusarthritis.org

Identification in Non-Salicaceae Plant Families

Beyond the willow family, this compound has also been identified in other distinct plant families, demonstrating a broader botanical distribution.

One significant source is Helichrysum arenarium (sandy everlasting), a member of the Asteraceae family. In this plant, this compound is a known flavanone (B1672756) constituent. versusarthritis.org

The compound has also been isolated from Xanthoceras sorbifolia (yellowhorn), a species in the Sapindaceae family. It is found in the husks of this plant, which is utilized in traditional Chinese medicine.

Chemodiversity and Co-occurrence with Related Phenolic Glycosides and Flavonoids

This compound rarely occurs in isolation. It is typically found alongside a diverse array of other phenolic compounds, contributing to the unique chemical profile of each plant species.

In Salix species, this compound co-occurs with a variety of other phenolic glycosides and flavonoids. For example, in Salix acutifolia, it has been found with naringenin (B18129), prunin, (+)-catechin, and isosalipurposide (B1672296). researchgate.net Broader studies of the genus reveal the presence of compounds like salicortin, tremulacin, and various catechins and procyanidins in the bark and other tissues where this compound is present. frontiersin.org

In Helichrysum arenarium , this compound is found with other flavonoids, including its chalcone (B49325) isomer, isosalipurposide, and the aglycone naringenin.

In Xanthoceras sorbifolia husks, this compound is part of a complex mixture of polyphenols that includes catechin, epicatechin, and various quercetin (B1663063) and myricetin (B1677590) glycosides.

The following table summarizes the co-occurring compounds found with this compound in the discussed plant species.

| Plant Species | Co-occurring Compounds |

| Salix species | Naringenin, Prunin, (+)-Catechin, Isosalipurposide, Salicortin, Tremulacin, Procyanidins |

| Helichrysum arenarium | Isosalipurposide, Naringenin |

| Xanthoceras sorbifolia | (+)-Catechin, Epicatechin, Quercetin glycosides, Myricetin glycosides |

Isolation and Purification Methodologies for + Salipurposide

Extraction Techniques from Plant Matrices

The initial step in obtaining (+)-Salipurposide involves its extraction from plant material, often from species of the Salix (willow) or Helichrysum genus. biomedres.us The choice of extraction technique is critical for maximizing the yield and minimizing the degradation of the target compound.

Solvent-Based Extraction Approaches (e.g., Ethanolic Extracts)

Solvent-based extraction is a foundational technique for isolating this compound and other phenolic compounds from plant tissues. gwsionline.comwisdomlib.org Ethanolic extracts, in particular, are commonly employed due to ethanol's ability to effectively solubilize a wide range of secondary metabolites, including chalcones and their glycosides. scielo.brnih.gov

The process typically involves macerating or pulverizing the dried plant material to increase the surface area for solvent penetration. The plant material is then soaked in an ethanol-water mixture, often with agitation, to facilitate the transfer of the desired compounds into the solvent. gwsionline.com The ratio of ethanol (B145695) to water can be optimized to enhance the extraction efficiency for specific compounds. For instance, a 70% (v/v) ethanolic solution has been shown to be effective for extracting flavonoids. biomedres.us Following extraction, the solid plant material is separated from the liquid extract, which is then concentrated to yield a crude extract enriched with this compound and other phytochemicals. wisdomlib.org

| Plant Source | Extraction Solvent | Key Findings |

| Salix species | 30% v/v water-ethanol solution | Effective for extracting salicin (B1681394) derivatives. google.com |

| Helichrysum arenarium | 70% (v/v) ethanolic solution | Yielded the highest antioxidant activity, indicating efficient extraction of phenolic compounds. biomedres.us |

| Salacia nitida root bark | 80% ethanol | Used in a Soxhlet extractor for comprehensive extraction. scielo.br |

Advanced Extraction Technologies (e.g., Sonication-Assisted Extraction)

To improve the efficiency of the extraction process, advanced technologies such as ultrasound-assisted extraction (UAE) are increasingly utilized. academicjournals.orgupv.es UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates mechanical stress and high-speed jets of solvent, leading to cell wall disruption and enhanced mass transfer of intracellular compounds into the solvent. academicjournals.orgmdpi.com

This technique offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and often higher yields of bioactive compounds. academicjournals.orginternational-agrophysics.org For instance, studies have shown that UAE can significantly increase the extraction of total phenols and flavonoids. international-agrophysics.org The efficiency of UAE can be influenced by several parameters, including ultrasonic power, frequency, extraction time, and temperature, which need to be optimized for each specific application. upv.esmdpi.com

| Parameter | Effect on Extraction | Reference |

| Ultrasonic Power | Higher power can enhance extraction but excessive power may degrade compounds. | mdpi.com |

| Frequency | Different frequencies can affect extraction yields, with optimization being crucial. | upv.es |

| Extraction Time | Increased time generally leads to higher yields, up to a certain point. | international-agrophysics.org |

| Temperature | Moderate temperatures are beneficial, while high temperatures can cause degradation. | upv.es |

Chromatographic Separation Strategies

Following initial extraction, the crude extract containing this compound is subjected to various chromatographic techniques to separate it from other co-extracted compounds. uhplcs.com This purification is essential to obtain the compound in a form suitable for structural elucidation and further research.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental and widely used method for the purification of natural products. orgchemboulder.comresearchgate.net The separation is based on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that flows through it. orgchemboulder.com

Silica Gel Chromatography: Silica gel is a polar adsorbent commonly used as the stationary phase. researchgate.net In the context of purifying this compound, the crude extract is loaded onto the silica gel column, and a solvent or a gradient of solvents (mobile phase) is passed through. Compounds with lower polarity will travel through the column more quickly, while more polar compounds, like glycosides, will have a stronger interaction with the silica gel and elute later. This allows for the separation of this compound from less polar impurities. scispace.com

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium made of hydroxypropylated dextran. cytivalifesciences.comavantorsciences.com It has both hydrophilic and lipophilic properties, making it suitable for separating a wide range of natural products in various solvents. cytivalifesciences.comresearchgate.netcytivalifesciences.com In the purification of this compound, Sephadex LH-20 is particularly useful for separating it from other flavonoids and phenolic compounds based on their molecular size and polarity. researchgate.netresearchgate.net The unique selectivity of Sephadex LH-20 allows for the high-resolution separation of closely related molecules. cytivalifesciences.com

| Stationary Phase | Principle of Separation | Application in this compound Purification |

| Silica Gel | Adsorption chromatography based on polarity. | Removal of less polar and more polar impurities. researchgate.netscispace.com |

| Sephadex LH-20 | Molecular sizing and partition chromatography. cytivalifesciences.comavantorsciences.com | Separation of this compound from other flavonoids and phenolic compounds. researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. nih.gov

Analytical HPLC is indispensable for monitoring the progress of purification and for profiling the flavonoid content, including this compound, in plant extracts. ptfarm.plresearchgate.net Reversed-phase HPLC, typically using a C18 column, is the most common mode for this purpose. ptfarm.plresearchgate.netijprt.org

In a typical analytical HPLC setup for this compound, a gradient elution system is employed, often consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to improve peak shape. nih.govptfarm.pl The compounds are detected using a UV-Vis or a photodiode array (PDA) detector, which allows for the identification of compounds based on their retention time and UV-Vis spectrum. ptfarm.plresearchgate.net This technique is crucial for confirming the presence and assessing the purity of this compound in the collected fractions from column chromatography. ptfarm.pl

| Parameter | Typical Conditions for this compound Analysis | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | ptfarm.plresearchgate.net |

| Mobile Phase | Gradient of acetonitrile and acidified water | nih.govptfarm.pl |

| Detection | UV-Vis or Photodiode Array (PDA) at ~280 nm | ptfarm.plresearchgate.net |

| Flow Rate | ~1 mL/min | researchgate.net |

Semi-Preparative and Preparative HPLC for Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of specific phytochemicals from complex plant extracts. For a compound like this compound, which is often present with structurally similar compounds in Salix species, moving from analytical to preparative scales is essential for obtaining the pure substance. thermofisher.com Preparative and semi-preparative HPLC operate on the same principles as analytical HPLC but utilize larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a target compound. evotec.com

The process typically begins with a crude or partially purified plant extract. This extract is subjected to initial fractionation using methods like column chromatography over resins such as Diaion HP-20 or by solid-phase extraction (SPE) to remove interfering substances like lipids and waxes and to enrich the fraction containing the target chalcones. nih.govptfarm.plresearchgate.net

Following initial cleanup, preparative reverse-phase HPLC (RP-HPLC) is employed for further separation. Researchers often use gradient elution systems, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. nih.gov Fractions collected from the preparative HPLC run are analyzed, and those containing the compound of interest are pooled. For final purification to obtain a high-purity compound, semi-preparative HPLC is frequently the method of choice. This step often uses an isocratic mobile phase (a constant solvent mixture) or a very shallow gradient to achieve high resolution between the target compound and any closely eluting impurities. nih.govnih.gov The final isolated compound's identity and purity are confirmed using analytical techniques like LC/MS and NMR spectroscopy. nih.govtum.de

The selection of the stationary phase (column) and mobile phase is critical. For chalcones and related phenolic glycosides, C18 columns are very common. ptfarm.plresearchgate.net The mobile phase typically consists of a mixture of water (often acidified with phosphoric or trifluoroacetic acid to improve peak shape) and an organic solvent like methanol (B129727) (MeOH) or acetonitrile (ACN). nih.govptfarm.plresearchgate.net

Table 1: Examples of HPLC Conditions for Isolating Phenolic Compounds from Salix Species

| Stage | Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Preparative HPLC | Reverse Phase (RP) | Gradient: 20% to 30% MeOH in water | Not Specified | Not Specified | nih.gov |

| Semi-Preparative HPLC | Lichrospher RP-18 (7 µm, 250 x 10 mm) | Gradient: 2% to 60% ACN in water | 5.0 mL/min | Not Specified | ptfarm.pl |

| Semi-Preparative HPLC | Reverse Phase (RP) | Isocratic: 43% MeOH in water | Not Specified | ESI-MS | nih.gov |

| Analytical HPLC | Discovery C18 (5 µm, 150 x 2.1 mm) | Gradient: 20% to 50% ACN in 0.1% aq. H₃PO₄ | 0.4 mL/min | UV-Vis DAD at 280 nm | researchgate.net |

Paper Chromatography Applications

Paper chromatography is a simple, inexpensive, and effective planar chromatography technique used to separate and identify components in a mixture. sciencebuddies.orgscribd.com It operates on the principle of partition chromatography. truman.edu The stationary phase is typically the water molecules adsorbed onto the cellulose (B213188) fibers of the chromatography paper, which is a polar medium. truman.edu A solvent or mixture of solvents acts as the mobile phase, moving up the paper by capillary action. thepiquelab.com

While high-tech methods like HPLC are preferred for isolation, paper chromatography can be a valuable tool for the preliminary analysis of plant extracts and for monitoring the progress of purification. For a polar phenolic glycoside like this compound, its strong interaction with the polar stationary phase (water on cellulose) would mean that its mobility (Rf value) would be highly dependent on the polarity of the mobile phase. truman.edu

To separate this compound from other components in a Salix extract, one would spot the extract onto the paper and develop the chromatogram using a suitable solvent system. savemyexams.com Less polar compounds in the extract would travel further up the paper with the mobile phase, while more polar compounds would be retained more strongly by the stationary phase and travel shorter distances. truman.edu By comparing the retention factor (Rf) value of a spot to that of a known standard of this compound, one can tentatively identify its presence. It is also an effective way to visually assess the complexity of an extract or the purity of a fraction. thepiquelab.com

Table 2: Components and Suitability for General Paper Chromatography

| Component | Type/Example | Suitability/Polarity | Comments |

|---|---|---|---|

| Paper (Stationary Phase Support) | Laboratory filter paper | Excellent | Inexpensive and provides good separation. sciencebuddies.org |

| Chromatography paper | Excellent | More expensive but designed for this purpose. sciencebuddies.org | |

| Coffee filters (white) | OK | Absorbs solvent quickly, which can make distinct separation difficult. sciencebuddies.org | |

| Solvent (Mobile Phase) | Water | Most Polar | Good for separating very polar substances. sciencebuddies.org |

| Rubbing alcohol (ethanol or isopropanol) | High Polarity | A common, effective solvent, often mixed with water. sciencebuddies.org | |

| Acetone | Medium Polarity | Useful for separating less polar components. sciencebuddies.org |

Purity Assessment and Yield Optimization

Achieving high purity and maximizing the yield are two critical objectives in the isolation of natural products like this compound. The success of these objectives depends on a range of factors from the initial extraction to the final purification steps. mdpi.com

Purity Assessment is the process of verifying the identity and quantifying the amount of the desired compound in the final isolated sample. After isolation via methods like preparative HPLC, the purity of the collected fractions must be rigorously checked. Analytical HPLC is a primary tool for this assessment, where a pure sample should ideally show a single, sharp peak. capes.gov.br Purity can also be assessed by comparing the ultraviolet (UV) absorbance spectra across a single chromatographic peak. researchgate.net For definitive structural confirmation and purity verification, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can reveal the presence of impurities, while Mass Spectrometry (MS) confirms the molecular weight of the compound. nih.govtum.de

Yield Optimization involves refining the entire workflow to extract and isolate the maximum amount of this compound from the source material. The yield is influenced by numerous variables. mdpi.comnih.gov The choice of plant material is fundamental; the concentration of bioactive compounds can vary significantly between different species or even clones of Salix, as well as being dependent on the harvesting cycle. researchgate.netresearchgate.net The extraction method itself is also crucial. Techniques like maceration, reflux extraction, and ultrasonically assisted extraction (UAE) have different efficiencies. mdpi.comnih.gov Key parameters for any extraction method include the choice of solvent, temperature, extraction time, and the solid-to-solvent ratio, all of which must be optimized to maximize the recovery of the target compound while minimizing the extraction of undesirable substances. mdpi.comnih.gov For instance, studies have shown that using aqueous ethanol can be effective for extracting phenolic compounds from Salix bark. researchgate.net

Table 3: Factors Influencing Extraction Yield and Purity of Phytochemicals

| Factor | Influence on Yield and Purity | Example/Note |

|---|---|---|

| Extraction Method | The technique used (e.g., maceration, reflux, ultrasound-assisted) significantly impacts efficiency and extraction time. nih.gov | Ultrasound-assisted extraction can increase yield and reduce extraction time compared to simple maceration. nih.gov |

| Solvent Choice | The solvent's polarity must be matched to the target compound to ensure high solubility and extraction efficiency. mdpi.com | Aqueous ethanol is often used for extracting moderately polar phenolic glycosides. researchgate.net |

| Temperature | Higher temperatures can increase solubility and extraction rate, but excessive heat may degrade thermolabile compounds. mdpi.com | Reflux extraction is typically performed at 60–80 °C. mdpi.com |

| Extraction Time | Yield increases with time up to a point of equilibrium; prolonged times offer no benefit and may increase degradation. nih.gov | Optimal times can range from minutes for microwave-assisted methods to hours for maceration. nih.gov |

| Plant Material | The specific species, clone, age, and harvesting time of the plant affect the concentration of the target compound. researchgate.net | The total salicin content in Salix bark can vary from 25.4 mg/g to 96.47 mg/g depending on the clone. researchgate.net |

Comprehensive Structural Elucidation of + Salipurposide

Spectroscopic Analysis Techniques

Spectroscopic techniques are foundational in determining the chemical structure of organic compounds. For (+)-Salipurposide, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for delineating the carbon-hydrogen framework, while Mass Spectrometry (MS) provides crucial information on its mass and elemental composition.

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex molecules like this compound, which is structurally known as (+)-naringenin-5-O-β-D-glucoside. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides precise information about the molecular structure, including the connectivity of atoms and the stereochemistry. The elucidation process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound reveals signals for every unique proton in the molecule. Key signals include those characteristic of the flavanone (B1672756) structure: an ABX system for the protons on the C-ring (H-2, H-3ax, H-3eq), two sets of doublets for the A'B' system of the B-ring, and signals for the A-ring protons. Additionally, a distinct set of signals corresponds to the protons of the β-D-glucose moiety, including the anomeric proton (H-1''), whose coupling constant is characteristic of the β-configuration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum shows a signal for each unique carbon atom. For this compound, this includes signals for the carbonyl carbon (C-4), olefinic carbons, and other carbons of the naringenin (B18129) aglycone, as well as the six carbons of the glucose unit. The chemical shifts provide evidence for the substitution pattern and the nature of each carbon atom.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This technique is invaluable for confirming the carbon assignments made from the broad-band decoupled ¹³C NMR spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Naringenin-5-O-glucoside) (Note: Specific experimental data from a single, comprehensive source was not available in the performed search. The following table is a representation of expected values based on the known structure and data from closely related compounds.)

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm, J in Hz) |

| Naringenin Moiety | ||

| 2 | ~79.0 | ~5.4 (dd) |

| 3 | ~42.0 | ~2.7 (dd, H-3ax), ~3.1 (dd, H-3eq) |

| 4 | ~197.0 | - |

| 5 | ~163.0 | - |

| 6 | ~97.0 | ~6.1 (d) |

| 7 | ~165.0 | - |

| 8 | ~96.0 | ~6.1 (d) |

| 9 | ~163.0 | - |

| 10 | ~103.0 | - |

| 1' | ~129.0 | - |

| 2', 6' | ~128.0 | ~7.3 (d) |

| 3', 5' | ~115.0 | ~6.8 (d) |

| 4' | ~158.0 | - |

| Glucose Moiety | ||

| 1'' | ~100.0 | ~5.0 (d) |

| 2'' | ~73.0 | ~3.4-3.6 (m) |

| 3'' | ~76.0 | ~3.4-3.6 (m) |

| 4'' | ~70.0 | ~3.4-3.6 (m) |

| 5'' | ~77.0 | ~3.4-3.6 (m) |

| 6'' | ~61.0 | ~3.7 (m), ~3.9 (m) |

2D NMR experiments reveal correlations between nuclei, which are essential for assembling the molecular structure piece by piece. gesneriads.infomdpi.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This is used to trace the proton connectivity within the individual rings of the naringenin structure and along the sugar backbone. For instance, the correlation between the H-2 and H-3 protons of the flavanone C-ring would be clearly visible.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, building the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum is arguably the most critical experiment for connecting the different parts of this compound. It shows correlations between protons and carbons that are separated by two or three bonds. The key correlation for confirming the structure is the one between the anomeric proton of the glucose unit (H-1'') and the C-5 carbon of the naringenin A-ring. This long-range correlation definitively establishes the point of glycosylation. gesneriads.info

Table 2: Key Expected HMBC Correlations for Structural Confirmation of this compound

| Proton | Correlates to Carbon(s) | Significance |

| H-1'' (Anomeric) | C-5 | Confirms the glycosidic bond is at the C-5 position of the naringenin aglycone. |

| H-2 | C-3, C-4, C-1' | Confirms the C-ring structure and its connection to the B-ring. |

| H-6 | C-5, C-7, C-8, C-10 | Confirms the A-ring substitution pattern. |

| H-2', H-6' | C-4', C-2 | Confirms the B-ring structure and its attachment to the C-ring. |

Mass spectrometry provides information about the mass, and thus the molecular weight and elemental formula, of a molecule. It is also used to deduce structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the parent ion with very high precision. This allows for the calculation of a unique elemental formula. For this compound, HR-ESI-MS analysis would detect a deprotonated molecular ion [M-H]⁻ in negative ion mode. mdpi.com The observed mass is compared to the calculated mass for the proposed formula, C₂₁H₂₂O₁₀, to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M-H]⁻ | C₂₁H₂₁O₁₀⁻ | 433.1143 | ~433.114 |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 433) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For flavonoid glycosides like this compound, the most common fragmentation pathway involves the cleavage of the glycosidic bond. mdpi.commdpi-res.com

The primary fragmentation event is the neutral loss of the glucose moiety (162 Da), leading to the formation of the naringenin aglycone fragment ion at m/z 271. mdpi.commdpi-res.com This aglycone ion can then undergo further fragmentation, typically through a Retro-Diels-Alder (RDA) reaction in the C-ring, which is characteristic of flavanones. This RDA cleavage results in signature fragment ions, such as the ion at m/z 151, which further corroborates the identity of the naringenin core. ekb.egacs.org

Table 4: Major MS/MS Fragmentation Ions of this compound ([M-H]⁻ at m/z 433)

| Fragment Ion (m/z) | Proposed Origin | Significance |

| 271 | [M-H - 162]⁻ | Loss of the glucose unit, forming the naringenin aglycone. Confirms the compound is a naringenin hexoside. |

| 151 | [¹˒³A]⁻ from m/z 271 | Product of the Retro-Diels-Alder (RDA) fragmentation of the naringenin C-ring. Characteristic fragment of the A-ring with the C-4 carbonyl. |

Mass Spectrometry (MS) Profiling

Hyphenated Techniques (LC-MS, ESI-LC/MS, LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of complex mixtures containing this compound, such as plant extracts. saiflucknow.orgresearchgate.net This technique separates individual components before they enter the mass spectrometer, which then provides mass-to-charge ratio (m/z) data, revealing the molecular weight of the compounds. saiflucknow.org Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and polar molecules like glycosides without significant fragmentation.

In the analysis of willow bark extracts, LC-MS has been instrumental in identifying a range of phenolic glycosides, including salipurposide and its isomer, isosalipurposide (B1672296). tum.desci-hub.seresearchgate.netnih.govcapes.gov.br The exact mass of this compound can be determined with high accuracy using high-resolution mass spectrometry, which aids in confirming its molecular formula. researchgate.net

Tandem mass spectrometry (LC-MS/MS) provides further structural information through controlled fragmentation of the parent ion. tum.denih.gov By analyzing the fragmentation patterns, researchers can deduce the structure of the aglycone and the nature of the glycosidic linkages. tum.demdpi.comdphen1.com For instance, the fragmentation of salipurposide would be expected to show the loss of the glucose moiety and characteristic fragments of the naringenin aglycone. tum.desci-hub.se This fragmentation data, combined with retention time, serves as a fingerprint for the identification of this compound in various samples. sci-hub.se

Below is an interactive table summarizing the key mass spectrometry data for Salipurposide.

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Analytical Technique |

| Salipurposide | C₂₁H₂₂O₁₀ | 433.1 | 271.1 (aglycone) | LC-ESI-MS/MS |

Table 1: Mass Spectrometry Data for Salipurposide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying chromophores, the parts of a molecule responsible for absorbing light. wikipedia.orgvscht.czazooptics.com9afi.com The UV-Vis spectrum of this compound is dictated by the electronic transitions within its naringenin chalcone (B49325) structure. upi.edu

The conjugated system of the aromatic rings and the α,β-unsaturated ketone in the chalcone backbone are the primary chromophores. upi.edu These structural features give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, chalcones exhibit two main absorption bands. The presence of hydroxyl and glycosidic groups can influence the position and intensity of these absorption maxima (λmax). 9afi.com Comparing the UV spectrum of an unknown compound to that of an authentic standard of this compound or known chalcones helps in its identification. oup.com

| Chromophore | Typical Absorption Range (nm) | Electronic Transition |

| Aromatic Rings | 200-280 | π → π |

| α,β-Unsaturated Ketone | 300-400 | π → π and n → π* |

Table 2: Expected UV-Vis Absorption for Chromophores in this compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. specac.comvscht.czyoutube.com The IR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key functional groups in this compound that can be identified using IR spectroscopy include hydroxyl (-OH) groups, the carbonyl (C=O) group of the chalcone, aromatic carbon-carbon double bonds (C=C), and the ether linkages (C-O-C) of the glycoside. semanticscholar.orglibretexts.org The broad absorption band for the -OH groups is typically observed in the region of 3200-3600 cm⁻¹. The C=O stretch of the conjugated ketone appears at a lower frequency than a simple ketone, usually around 1650 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. libretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3600-3200 (broad) | O-H Stretch |

| Carbonyl (C=O) | ~1650 | C=O Stretch |

| Aromatic C=C | 1600-1450 | C=C Stretch |

| C-O (Ether/Alcohol) | 1300-1000 | C-O Stretch |

| Aromatic C-H | 3100-3000 | C-H Stretch |

| Aliphatic C-H | 3000-2850 | C-H Stretch |

Table 3: Characteristic IR Absorption Frequencies for this compound.

Chiroptical Properties and Stereochemical Determination

The stereochemistry of this compound is a critical aspect of its identity, and chiroptical methods are essential for its determination.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of polarized light by a chiral substance. anton-paar.comrudolphresearch.com A polarimeter is used to measure this property. This compound is optically active due to the presence of chiral centers in its structure, specifically within the glucose moiety. The designation "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). libretexts.org The specific rotation, [α]D, is a characteristic physical constant for a chiral compound under defined conditions (temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm). rudolphresearch.comnist.gov

Chiral Analysis to Differentiate Stereoisomers (e.g., this compound vs. (-)-Salipurposide)

Chiral analysis techniques are employed to separate and quantify enantiomers. chemistrytalk.orgwikipedia.org The existence of this compound implies the potential existence of its enantiomer, (-)-Salipurposide, which would rotate plane-polarized light to the left by an equal magnitude. libretexts.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. juniperpublishers.comgcms.cz This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. The development of such analytical methods is crucial for ensuring the enantiomeric purity of a sample. juniperpublishers.com

Comparative Analysis with Authentic Standards and Known Analogues

The final confirmation of the structure and stereochemistry of this compound is achieved through direct comparison with an authentic, well-characterized standard. upi.edusemanticscholar.orgjuniperpublishers.com This involves analyzing both the isolated sample and the standard using various analytical techniques under identical conditions.

A comprehensive comparison would involve matching the following data points:

Retention time in HPLC on both achiral and chiral columns. sci-hub.se

Mass spectra and fragmentation patterns from LC-MS/MS. sci-hub.se

UV-Vis spectra , including the λmax values. oup.com

IR spectra to confirm functional group identity. semanticscholar.org

NMR (Nuclear Magnetic Resonance) spectra (¹H and ¹³C) for a detailed structural map.

Specific optical rotation to confirm the stereochemistry.

In the absence of an authentic standard of this compound, comparison with known analogues, such as isosalipurposide or other chalcone glycosides, can provide strong circumstantial evidence for its structure. tum.desci-hub.seresearchgate.net For instance, the identification of salipurposide has been reported in various willow (Salix) species by comparing analytical data with that of reference compounds. tum.desci-hub.seresearchgate.net

Biosynthetic Pathways and Metabolic Engineering Perspectives of + Salipurposide

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of (+)-Salipurposide begins with precursors from primary metabolism, funneling into the well-established flavonoid pathway. The initial steps are conserved across a vast range of higher plants.

The journey starts with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway to produce 4-coumaroyl-CoA. frontiersin.org This molecule serves as a critical entry point into flavonoid synthesis. The first committed step involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a product derived from acetyl-CoA. mdpi.commdpi.com This reaction, catalyzed by Chalcone (B49325) Synthase, yields the central intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comwikipedia.org

Naringenin chalcone stands at a crucial metabolic crossroads. It can be isomerized by Chalcone Isomerase to form the flavanone (B1672756) naringenin, which is the precursor to a wide array of other flavonoid classes like flavones, flavonols, and anthocyanins. biotech-asia.orgoup.com However, for the synthesis of this compound, the open-chain chalcone structure is preserved. The naringenin chalcone intermediate is instead acted upon by a specific glycosyltransferase, which attaches a glucose moiety to it. This glycosylation step is what defines the formation of chalcone glycosides like salipurposide. mdpi.com It is theorized that glycosylation may occur at the chalcone stage to produce salipurposide. ias.ac.in Specifically, the formation of the related compound isosalipurposide (B1672296) involves the glucosylation of naringenin chalcone at the 2'-hydroxyl group. mdpi.com

Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary Precursor |

| 4-Coumaroyl-CoA | Phenylpropanoid | Starter Molecule for CHS |

| Malonyl-CoA | Polyketide | Extender Molecule for CHS |

| Naringenin Chalcone | Chalcone | Central Intermediate; Substrate for CHI and GTs |

Enzymatic Transformations and Catalytic Mechanisms

The synthesis of this compound from its precursors is orchestrated by a series of specific enzymes. The key catalytic players belong to the synthase, isomerase, and transferase families.

Role of Chalcone Synthase (CHS)

Chalcone Synthase (EC 2.3.1.74) is a pivotal, rate-limiting enzyme that marks the entry point into the flavonoid biosynthetic pathway. mdpi.comwikipedia.org As a type III polyketide synthase (PKS), CHS functions as a homodimer and catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comwikipedia.org

The catalytic mechanism involves several steps within the enzyme's active site. ebi.ac.ukcharlotte.edu

Initiation : The reaction starts when a molecule of 4-coumaroyl-CoA binds to the active site, and its coumaroyl moiety is transferred to a highly conserved cysteine residue (Cys164). frontiersin.org

Elongation : Three successive decarboxylative condensation reactions occur with three molecules of malonyl-CoA. In each round, malonyl-CoA is decarboxylated to form a nucleophilic carbanion that attacks the growing polyketide chain attached to the cysteine residue. charlotte.edu

Cyclization and Release : After the formation of a linear tetraketide intermediate, an intramolecular Claisen condensation occurs, leading to the cyclization and formation of the A-ring of the chalcone. ebi.ac.uk The final product, naringenin chalcone, is then released from the active site.

The active site of CHS contains several highly conserved amino acid residues, including Cys164, Phe215, His303, and Asn336, which are essential for its catalytic function. charlotte.edu While CHS primarily produces naringenin chalcone, it can exhibit some catalytic promiscuity, occasionally forming side products like p-coumaroyltriacetic acid lactone (CTAL). mdpi.com

Role of Chalcone Isomerase (CHI)

Chalcone Isomerase (CHI) (EC 5.5.1.6) is another key enzyme in flavonoid metabolism, often considered the second rate-limiting step. mdpi.comresearchgate.net It catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-flavanone, naringenin. mdpi.comfrontiersin.org While this cyclization can happen spontaneously, CHI increases the reaction rate by a factor of 10^7. frontiersin.org

CHIs are classified into different types based on their substrate specificity. researchgate.netfrontiersin.org

Type I CHIs are widespread in plants and specifically use naringenin chalcone as a substrate. mdpi.comfrontiersin.org

Type II CHIs , found mainly in legumes, can utilize both naringenin chalcone and isoliquiritigenin, leading to the production of isoflavonoids. mdpi.comresearchgate.net

For the biosynthesis of this compound, CHI's role is indirect. It competes for the common substrate, naringenin chalcone. High CHI activity would divert the precursor pool towards the production of flavanones and downstream flavonoids, thereby reducing the amount available for glycosylation into salipurposide. Conversely, lower or regulated CHI activity could allow for greater accumulation of naringenin chalcone, making it available for the glycosyltransferases that produce salipurposide. The expression of CHI is often positively correlated with the total flavonoid content in plants. mdpi.com

Role of Glycosyltransferases (GTs)

Glycosyltransferases (GTs) are a diverse group of enzymes responsible for the final tailoring steps in the biosynthesis of many natural products, including this compound. mdpi.com They catalyze the transfer of a sugar moiety from an activated donor, typically a UDP-sugar like UDP-glucose, to an acceptor molecule—in this case, naringenin chalcone. frontiersin.orgfrontiersin.org This glycosylation step is crucial as it enhances the stability and solubility of the flavonoid. frontiersin.org

The specific enzyme responsible for the formation of this compound is a type of UDP-glycosyltransferase (UGT). Research on the related compound isosalipurposide (THC 2′-glucoside) has identified chalcone 2′-glucosyltransferase (CH2′GT) as the key enzyme. mdpi.com This enzyme transfers a glucose molecule to the 2'-hydroxyl group of naringenin chalcone. Given the structural similarity, it is highly probable that a distinct but related chalcone O-glucosyltransferase catalyzes the formation of this compound by attaching glucose to a different hydroxyl group on the naringenin chalcone backbone. For instance, chalcone 4'-O-glucosyltransferase (EC 2.4.1.286) has been identified in snapdragon, which glucosylates the 4'-position of the chalcone. qmul.ac.ukgenome.jp UGTs involved in flavonoid biosynthesis often belong to the large GT1 family and contain a conserved C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, which is involved in binding the UDP-sugar donor. frontiersin.orgfrontiersin.org

Genetic Basis of Biosynthesis and Gene Expression Studies

The production of this compound is under tight genetic control, involving the regulation of structural genes that encode the biosynthetic enzymes. nih.gov Studies in various plant species have begun to unravel the genetic architecture underlying flavonoid biosynthesis.

Key structural genes for the pathway include those encoding Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and the specific Uridine-diphosphate-dependent Glycosyltransferase (UGT) responsible for the final glycosylation step. biotech-asia.org These genes often exist as small multigene families, allowing for differential expression patterns in various tissues or in response to environmental cues. frontiersin.org

In Salix purpurea, a known producer of salipurposide, quantitative trait locus (QTL) mapping has been employed to identify genomic regions associated with variations in the compound's concentration. oup.com A significant QTL for salipurposide content was mapped to chromosome 10, and a candidate gene within this region was identified as a chalcone-flavonone isomerase (CHI). oup.com This suggests that the regulation of CHI activity, and thus the availability of the naringenin chalcone precursor, is a critical control point for salipurposide accumulation in willow. QTL mapping is a powerful tool for identifying such loci that control complex traits. mdpi.cominternationalscholarsjournals.comillumina.com

Gene expression studies, often using transcriptomics (RNA-seq), have shown that the flavonoid biosynthesis pathway is highly regulated. nih.gov In Salix, the expression of genes involved in flavonoid metabolism is influenced by developmental stage and environmental stress. nih.govmdpi.com The regulation is often controlled by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 families, which can form a ternary MBW complex to activate or repress the transcription of structural genes like CHS and CHI. biotech-asia.org

Comparative Biosynthesis Across Plant Species

While the core flavonoid pathway is ancient and conserved, the diversification of tailoring enzymes like GTs has led to a wide array of flavonoid structures across the plant kingdom. frontiersin.org this compound is a specialized metabolite and is not universally produced.

Its presence has been confirmed in species such as Salix purpurea (purple willow) and Cirsium esculentum. researchgate.netmdpi.com The ability of these plants to synthesize this specific chalcone glycoside is dependent on their possession and expression of the correct chalcone O-glucosyltransferase.

Comparative studies highlight key differences:

Salix species : Salix purpurea is one of the few willow species known to produce significant amounts of chalcones. oup.com Many other willows prioritize the synthesis of other phenolic compounds like salicylates or different classes of flavonoids such as flavan-3-ols (e.g., catechins) and proanthocyanidins. researchgate.netnih.gov

Legumes (Fabaceae) : These plants have an evolutionary branch in their flavonoid pathway. They possess chalcone reductase (CHR) which works with CHS to produce a different chalcone, isoliquiritigenin. This is then acted upon by Type II CHIs to create liquiritigenin, the precursor for isoflavonoids, which are rare outside of this family. frontiersin.orgmdpi.com

Paeonia species : The tree peony Paeonia delavayi produces isosalipurposide, the 2'-O-glucoside of naringenin chalcone, which determines the yellow color of its petals. The key enzyme is a specific chalcone 2'-glucosyltransferase (PdTHC2'GT). This demonstrates how different but related GTs can lead to isomeric products in different species.

This species-specific distribution underscores that while the foundational pathway is shared, the evolution of specialized "tailoring" enzymes is the primary driver for the chemical diversity of flavonoids like this compound found in nature.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Coumaroyl-CoA |

| Acetyl-CoA |

| Apigenin |

| Aureusidin |

| Catechin |

| Cyanidin |

| Dihydrokaempferol |

| Dihydromyricetin (B1665482) |

| Dihydroquercetin |

| Eriodictyol |

| Isosalipurposide |

| Isoliquiritigenin |

| Kaempferol |

| L-phenylalanine |

| Leucocyanidin |

| Leucodelphinidin |

| Leucopelargonidin |

| Liquiritigenin |

| Luteolin (B72000) |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| p-Coumaroyltriacetic acid lactone |

Preclinical Biological Activities and Molecular Mechanisms of + Salipurposide

Antioxidant Activity Investigations

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. bmglabtech.com Antioxidants mitigate this damage by neutralizing free radicals. nih.gov Flavonoids, the class of compounds to which (+)-Salipurposide belongs, are well-regarded for their antioxidant potential. nih.gov

Standardized in vitro assays are fundamental in determining the intrinsic antioxidant capacity of a compound by measuring its ability to neutralize stable synthetic and biologically relevant free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, superoxide (B77818) anion (O₂⁻) scavenging assays, and hydrogen peroxide (H₂O₂) scavenging assays. globalresearchonline.netacademicjournals.orgjocpr.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the violet DPPH solution, with results often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher activity. globalresearchonline.netresearchgate.net Superoxide radicals are biologically significant ROS, and their scavenging is measured by their ability to inhibit the reduction of nitroblue tetrazolium (NBT). academicjournals.orgresearchgate.net Hydrogen peroxide itself is a weak oxidizing agent, but it can cross cell membranes and generate the highly reactive hydroxyl radical, making its scavenging an important antioxidant attribute. jocpr.comresearchgate.net

While comprehensive studies on the radical scavenging activity of the specific enantiomer This compound are not extensively detailed in the available literature, research on related compounds provides some insight. For instance, investigations into (-)-salipurposide have indicated that it possesses hydroxyl and superoxide anion radical-scavenging activity. scispace.com Furthermore, extracts from Salix species, a known source of salipurposide, have demonstrated broad-spectrum antioxidant effects in various assays, including DPPH and superoxide radical scavenging. frontiersin.org However, direct and specific IC50 values for this compound in these assays remain to be fully elucidated in published research.

Table 1: Overview of Common In Vitro Radical Scavenging Assays This table describes the principles of common assays used to evaluate antioxidant activity. Specific data for this compound is not currently available in the cited literature.

| Assay | Principle | Endpoint Measured | Reference |

| DPPH Scavenging | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance, often reported as an IC50 value. | globalresearchonline.net |

| Superoxide Scavenging | Measures the inhibition of the reduction of a chromogen (e.g., NBT) by superoxide radicals. | Inhibition of color formation, indicating scavenging of the superoxide anion. | academicjournals.org |

| H₂O₂ Scavenging | Measures the ability of a compound to neutralize hydrogen peroxide, preventing it from generating more harmful radicals. | Decrease in the concentration of H₂O₂, often measured spectrophotometrically. | researchgate.net |

Cellular Antioxidant Effects

To assess antioxidant activity in a more biologically relevant context, cell-based assays such as the Cellular Antioxidant Activity (CAA) assay are employed. nih.govcellbiolabs.com These assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, accounting for factors like cell uptake and metabolism. nih.govnih.govresearchgate.net A common approach involves loading cells with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS. cellbiolabs.com An effective antioxidant will reduce the fluorescence intensity by scavenging these ROS. nih.gov

Specific studies detailing the cellular antioxidant effects of This compound are limited. However, research on extracts from plants containing salipurposide, such as Salix species, confirms potent antioxidant effects in cellular and in vivo models, suggesting a potential mechanism for their constituent compounds. frontiersin.org The general mechanism for phenolic antioxidants involves protecting cells from damage induced by oxidants like H₂O₂ by reducing intracellular ROS levels and potentially up-regulating the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). semanticscholar.orgnih.gov Further research is required to specifically attribute these cellular protective effects to this compound.

Animal models are crucial for evaluating a compound's ability to mitigate systemic oxidative stress. tjnpr.org In these studies, oxidative stress can be induced by various means, and the efficacy of a test compound is assessed by measuring biomarkers of oxidative damage and antioxidant enzyme status. tjnpr.orgnih.gov Key biomarkers include malondialdehyde (MDA), an end product of lipid peroxidation, and the activity of primary antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). tjnpr.orgresearchgate.net A reduction in MDA levels and an enhancement of SOD, CAT, or GPx activity in treated groups compared to a stressed, untreated group would indicate a protective effect. tjnpr.org

Anti-Inflammatory Efficacy and Mechanistic Insights

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. The anti-inflammatory activity of natural compounds is often linked to their ability to modulate key inflammatory pathways, including the production of cytokines and prostaglandins (B1171923). mdpi.commdpi.com

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are signaling proteins that play a central role in orchestrating the inflammatory response. frontiersin.org Overproduction of TNF-α is associated with a variety of inflammatory conditions. nih.gov Therefore, the inhibition of TNF-α and other cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) is a key target for anti-inflammatory therapies. researchgate.net

While direct evidence for This compound modulating pro-inflammatory cytokines is not yet available, studies on Salix extracts provide relevant context. An ethanolic Salix extract was found to inhibit the lipopolysaccharide (LPS)-induced release of TNF-α, IL-1β, and IL-6 from primary human monocytes in vitro. nih.gov This indicates that compounds within the extract possess cytokine-modulating properties. Given that this compound is a known constituent of Salix, it may contribute to this observed anti-inflammatory activity, although its specific contribution has not been isolated and quantified.

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory cascade. jpp.krakow.pl They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. mdpi.comnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is a primary target for anti-inflammatory drugs. jpp.krakow.plbjournal.org Inhibition of these enzymes, particularly COX-2, leads to a reduction in prostaglandin (B15479496) synthesis and thus a decrease in the inflammatory response. nih.govwikipedia.org

Research has directly demonstrated the anti-inflammatory potential of Salipurposide through its action on this pathway. A study identified that salipurposide inhibits prostaglandin synthesis with a half-maximal inhibitory concentration (IC50) of 13.14 µM. usda.gov This finding provides a specific molecular mechanism for the anti-inflammatory effects of the compound, directly linking it to the suppression of key inflammatory mediators.

Table 2: Anti-Inflammatory Activity of Salipurposide

| Compound | Biological Target | Method/Assay | Finding (IC50) | Reference |

| Salipurposide | Prostaglandin Synthesis | In Vitro Enzyme Inhibition Assay | 13.14 µM | usda.gov |

Effects on Inflammatory Signaling Pathways (e.g., NF-κB Nuclear Translocation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. mdpi.com NF-κB comprises a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival. mdpi.comnih.gov In unstimulated cells, NF-κB proteins are typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.comkjpp.net Upon stimulation by pro-inflammatory signals, such as those from pathogens or cytokines, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB proteins. kjpp.netnih.gov This releases NF-κB, allowing it to translocate from the cytoplasm into the nucleus. kjpp.netgoettingen-research-online.de Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of pro-inflammatory mediators like cytokines (e.g., TNF-α, interleukins), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

In Vivo Animal Model Studies on Inflammation

The anti-inflammatory properties of extracts containing salipurposide have been substantiated through various in vivo animal models. These studies are crucial for demonstrating the physiological relevance of the anti-inflammatory effects observed in vitro.

A widely used model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. TPA is a potent inflammatory agent that, when applied to a mouse's ear, induces a significant inflammatory response characterized by swelling (edema) and neutrophil infiltration. scielo.org.mx In a study evaluating a hydroalcoholic extract of Salix babylonica leaves, which contains flavonoids like luteolin (B72000) and luteoloside, the extract demonstrated potent anti-inflammatory activity. scielo.org.mxscielo.org.mx When applied topically, the extract significantly inhibited the TPA-induced edema, with an organic fraction of the extract showing an inhibition of 67.08 ± 7.15%. scielo.org.mx This effect was comparable to the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin. scielo.org.mx Histopathological analysis confirmed that the extract suppressed the infiltration of neutrophils into the inflamed tissue, a key feature of the inflammatory response. scielo.org.mx

Another common model is the carrageenan-induced paw edema in rats. scielo.brijbcp.com Injection of carrageenan into the rat's paw triggers an acute inflammatory response. ijbcp.com The increase in paw volume is measured over time to quantify the extent of inflammation and the efficacy of anti-inflammatory agents. scielo.br While specific data for this compound is limited, studies on related plant extracts in this model have shown significant edema inhibition, supporting the traditional use of these plants for inflammatory conditions. ijbcp.com For example, aqueous leaf extracts of Crotalaria verrucosa effectively suppressed carrageenan-induced inflammation at a dose of 600 mg/kg. ijbcp.com

These animal studies provide compelling evidence for the in vivo anti-inflammatory efficacy of plant extracts containing bioactive compounds such as flavonoids and potentially this compound, validating their use in inflammatory conditions. scielo.org.mxscielo.org.mx

Table 1: In Vivo Anti-inflammatory Activity of Salix babylonica Extract

| Treatment Group | Dose (mg/ear) | Inflammation Inhibition (%) | Reference |

|---|---|---|---|

| Hydroalcoholic Extract (HESB) | 3.2 | 66.92 ± 3.20 | scielo.org.mx |

| Organic Fraction (EAFSB) | 1.0 | 67.08 ± 7.15 | scielo.org.mx |

| Aqueous Fraction (AFSB) | 1.0 | 30.64 ± 3.03 | scielo.org.mx |

Antimicrobial Properties

This compound is found in plants of the Salix genus, extracts of which have demonstrated notable antibacterial activity. frontiersin.orgnih.gov The antibacterial efficacy is often evaluated against a panel of both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being a frequently studied Gram-positive pathogen. nih.govscielo.org.mx

Studies on various Salix species have confirmed their potential as sources of antibacterial compounds. A hydroalcoholic extract of Salix babylonica showed good activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 50 mg/mL. scielo.org.mx Further fractionation of this extract revealed that an organic fraction containing flavonoids such as luteolin had an even stronger effect, with a MIC of 0.39 mg/mL and an MBC of 0.78 mg/mL against S. aureus. nih.gov

Table 2: Antibacterial Activity of Salix Extracts/Compounds against Staphylococcus aureus

| Plant/Compound | Extract/Fraction | Method | Result | Reference |

|---|---|---|---|---|

| Salix babylonica | Hydroalcoholic Extract | MIC/MBC | MIC: 25 mg/mL, MBC: 50 mg/mL | scielo.org.mx |

| Salix babylonica | Organic Fraction (F8AC) | MIC/MBC | MIC: 0.39 mg/mL, MBC: 0.78 mg/mL | nih.gov |

| Salix alba | Methanolic Leaf Extract (100 mg/mL) | Agar Well Diffusion | Zone of Inhibition: 15.333 ± 1.155 mm | scielo.br |

The antifungal potential of this compound and related Salix extracts has also been investigated, though the results are less consistent than those for antibacterial activity. A comprehensive review of the Salix genus mentions that its extracts have been tested for antifungal properties against various fungi, including species of Candida and Fusarium. frontiersin.orgnih.gov For instance, methanolic extracts of Salix alba were evaluated against airborne fungal isolates, showing the highest activity against Aspergillus ornatus with an inhibition zone of 11.833 ± 1.0 mm at a concentration of 50 mg/mL. scielo.br

However, a study that isolated and identified several marker compounds from eight different indigenous Korean Salix species, including salicin (B1681394) from S. rorida (which also contains salipurposide), found that none of the tested compounds exhibited antifungal activity against a panel of five plant pathogenic fungi. nih.gov This suggests that while crude extracts of Salix may possess some antifungal properties, possibly due to a synergistic effect of multiple components, isolated compounds like this compound may not be potent antifungal agents on their own. nih.gov

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus)

Anticancer and Cytotoxic Effects

The potential of plant-derived compounds in cancer therapy is an area of intense research. mdpi.com Flavonoids and other phenolic compounds found in the Salix genus have been evaluated for their cytotoxic and antiproliferative effects against various human cancer cell lines. frontiersin.orgnih.gov

Research has indicated that flavonoid compounds are largely responsible for the cytotoxic effects observed with Salix extracts. frontiersin.orgnih.gov One review highlights a study where various compounds from S. hulteni were tested, showing that flavonoids like naringenin (B18129), aromadendrin, and dihydromyricetin (B1665482) had cytotoxic activity, while non-flavonoid compounds did not. frontiersin.orgnih.gov

More specifically, one abstract directly mentions that (-)-salipurposide, an isomer of this compound, displayed anti-tumor activity in vitro. scispace.com While detailed data from this specific study is limited, it points to the potential of the salipurposide structure in cancer research. The antiproliferative activity of plant extracts is often evaluated using assays like the MTT or sulforhodamine B (SRB) assays, which measure cell viability after exposure to the test substance. mdpi.comnih.gov An extract is generally considered to have cytotoxic activity if its IC₅₀ value (the concentration required to inhibit 50% of cell growth) is ≤20 µg/mL. mdpi.com For example, a methanol (B129727) extract from the leaves of Capsicum chinense showed selective cytotoxicity against the HCT-15 colorectal cancer cell line with an IC₅₀ of 16.23 ± 2.89 µg/mL. mdpi.com While this is not from a Salix species, it illustrates the methodology and benchmarks used in the field. Further targeted studies on purified this compound are necessary to fully characterize its antiproliferative spectrum and potency against different cancer cell lines.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. It is primarily regulated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death. mdpi.comencyclopedia.pub

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.comnih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. rsc.org In response to cellular stress, pro-apoptotic proteins trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. researchgate.net In the cytoplasm, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. mdpi.comnih.gov Activated caspase-9 then initiates a cascade by activating effector caspases like caspase-3, leading to cellular demolition. mdpi.comencyclopedia.pub

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. mdpi.comencyclopedia.pub This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated. mdpi.com Active caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid, linking the extrinsic to the intrinsic pathway. rsc.org

While extracts from plants known to contain salipurposide, such as those from the Salix genus, have been noted for their anticancer activities, which include the promotion of apoptosis, specific studies detailing the molecular mechanisms of apoptosis induction by isolated this compound are not extensively documented in the current scientific literature. frontiersin.org Further research is required to determine if this compound directly modulates key apoptotic regulators such as the Bcl-2 family proteins or specific caspases.

Table 1: Key Proteins in Major Apoptotic Pathways

| Pathway | Key Protein | Function |

| Intrinsic | Bcl-2 | Anti-apoptotic; inhibits MOMP |

| Bax/Bak | Pro-apoptotic; promotes MOMP | |

| Cytochrome c | Released from mitochondria; activates Apaf-1 | |

| Apaf-1 | Forms the apoptosome | |

| Caspase-9 | Initiator caspase | |

| Caspase-3 | Effector caspase | |

| Extrinsic | TNF Receptor | Death receptor |

| FADD | Adaptor protein | |

| Caspase-8 | Initiator caspase |

Modulation of Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. A primary signaling pathway governing angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs). frontiersin.orgmdpi.com

The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades. mdpi.comnih.gov These pathways, including the PI3K/Akt and MAPK/ERK pathways, promote endothelial cell survival, proliferation, migration, and permeability, which are all essential steps in the formation of new blood vessels. mdpi.com Hypoxia, a common feature in the tumor microenvironment, is a potent stimulus for angiogenesis, largely through the stabilization of hypoxia-inducible factor-1α (HIF-1α), which upregulates the expression of VEGF and other pro-angiogenic genes. frontiersin.orgmdpi.comnih.gov

Various natural compounds have been investigated for their ability to inhibit angiogenesis by targeting these pathways. frontiersin.org However, specific preclinical studies investigating the direct effect of this compound on the modulation of angiogenesis pathways, such as the VEGF/VEGFR axis, are not detailed in the available research. Elucidating whether this compound possesses anti-angiogenic properties would require dedicated in vitro and in vivo angiogenesis assays.

In Vivo Animal Model Studies on Tumor Growth Inhibition

In vivo animal models, particularly patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunodeficient mice, are fundamental tools in preclinical cancer research. nih.govreactionbiology.commdpi.com These models allow for the evaluation of a compound's antitumor efficacy in a complex biological system, providing insights into its potential therapeutic utility. nih.govmdpi.com Subcutaneous implantation of tumor cells or tissues is a common method, where tumor growth can be monitored over time in response to treatment. reactionbiology.comnih.gov

While various plant extracts from the Salix genus, a natural source of this compound, have been reported to possess in vivo anticancer effects, comprehensive studies on the tumor growth inhibitory activity of isolated this compound in animal models are limited in the reviewed literature. frontiersin.org Such studies would be essential to validate the in vitro anticancer potential and to understand the compound's behavior and efficacy within a whole-organism context.

Neuroprotective Potential and Associated Mechanisms

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system against neuronal injury and degeneration. Various natural compounds, particularly polyphenols, are under investigation for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. mdpi.com The mechanisms of neuroprotection can involve the modulation of signaling pathways such as Nrf2/HO-1, the inhibition of pro-inflammatory mediators, and the regulation of factors related to synaptic plasticity. mdpi.comresearchgate.net

Extracts from Salix species have been associated with neuroprotective activities in some studies, although research in this area remains limited. frontiersin.org A systematic review of preclinical studies on salidroside, a different phenolic glycoside, has shown it exerts neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of Alzheimer's disease. nih.gov However, specific experimental studies focusing on the neuroprotective potential and the underlying molecular mechanisms of this compound are not prominently featured in the scientific literature. Further investigation is needed to ascertain whether this compound can mitigate neuronal damage and to identify its specific molecular targets within the nervous system.

Hepatoprotective Investigations

The liver is a vital organ susceptible to damage from various toxins, drugs, and metabolic insults. Hepatoprotection involves the prevention of this damage. The mechanisms underlying the hepatoprotective effects of many natural compounds are often linked to their ability to counteract oxidative stress and inflammation. nih.govjomped.org Experimental models of liver injury frequently use hepatotoxic agents like carbon tetrachloride (CCl4) or tert-butyl hydroperoxide (t-BH) to induce damage, which can be measured by elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govsemanticscholar.org

Extracts from plants such as Helichrysum arenarium (sandy everlasting) and various Salix species, which contain salipurposide and its isomer isosalipurposide (B1672296), have demonstrated hepatoprotective activities. dntb.gov.ua The protective mechanisms are generally attributed to the antioxidant potential of their flavonoid and phenolic constituents, which can scavenge free radicals, reduce lipid peroxidation, and preserve cellular antioxidant defense systems like glutathione (GSH). nih.govresearchgate.net While these findings suggest a potential role for the constituent compounds, direct studies confirming the hepatoprotective activity and elucidating the specific mechanisms of isolated this compound are not extensively detailed.

Identification of Molecular Targets and Ligand-Receptor Interactions

Computational molecular docking is a key tool in drug discovery used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. nih.gov This method allows for the screening of large compound libraries against a specific biological target to identify potential inhibitors. biorxiv.org

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) is considered a promising drug target for malaria. nih.gov This kinase is essential for the parasite's life cycle, playing a role in processes like erythrocyte invasion, but is absent in humans, making it an attractive target for selective inhibitors. biorxiv.orgnih.gov Several computational studies have been conducted to screen libraries of natural and synthetic compounds against the ATP-binding site of PfCDPK1 to identify novel antimalarial leads. rsc.orgnih.govbiorxiv.org These studies utilize the known crystal structure of the kinase to perform virtual screening and calculate binding energies to prioritize compounds for further experimental testing. rsc.org

While extensive virtual screening campaigns against PfCDPK1 have been reported, identifying various phytochemicals as potential inhibitors, the specific results of this compound docking with PfCDPK1, including its predicted binding affinity and key interacting amino acid residues, are not available in the reviewed literature. Such a study would be necessary to computationally validate whether this compound is a potential inhibitor of this important malarial protein kinase.

Enzyme Inhibition Profiling

The investigation into the enzyme-inhibiting properties of this compound is an emerging area of research. While comprehensive profiling for this specific compound is not extensively documented, studies on related molecules and plant extracts containing chalcone (B49325) glycosides provide a basis for understanding its potential activities. Research has often focused on structurally similar compounds, such as its isomer isosalipurposide and its enantiomer (-)-salipurposide, or on crude extracts known to contain these molecules. The primary enzymes of interest in these studies include those involved in carbohydrate metabolism (α-glucosidase and α-amylase) and pigmentation (tyrosinase).

Detailed research findings from various studies have highlighted the inhibitory potential of compounds structurally related to this compound. For instance, studies on plant extracts containing salipurposide and isosalipurposide have demonstrated notable inhibitory effects against several key enzymes.

One study investigating the methanolic trunk bark extract of Acacia cyanophylla, which contains isosalipurposide, revealed a strong anti-tyrosinase capacity with an IC50 of 5.12±0.41 μg/mL. ukm.edu.my The same extract also exhibited significant α-amylase inhibitory action with an IC50 value of 4.00±0.17 μg/mL. ukm.edu.my It is important to note that these values represent the activity of the total extract and not of purified isosalipurposide.

Similarly, research on Xanthoceras sorbifolium has identified the presence of (-)-salipurposide and has been associated with α-glucosidase inhibitory activities, although specific IC50 values for the isolated compound were not provided. scispace.comnih.gov The broader class of chalcones, to which this compound belongs, is well-known for its potential to inhibit various enzymes, including those critical to the life cycle of nematodes and fungi, by targeting crucial enzymes. nih.gov

The following table summarizes the enzyme inhibition data found for extracts containing salipurposide isomers or for closely related compounds. It is critical to interpret this data with the understanding that the activities may not be solely attributable to a single compound.

Interactive Data Table: Enzyme Inhibition by Extracts/Related Compounds

| Plant/Compound Source | Inhibited Enzyme | Test Substance | IC50 Value | Reference |